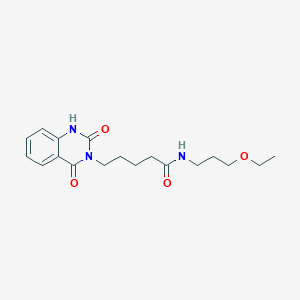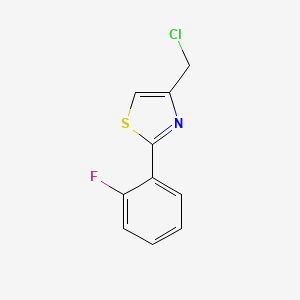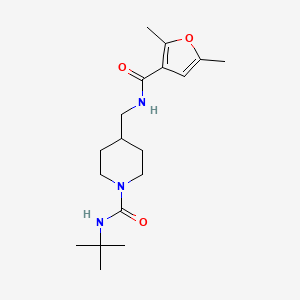
N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.448. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Polyamide Synthesis
Research led by Hsiao et al. (2000) focused on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, using precursors derived from tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating their potential application in high-performance materials (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides
Yang et al. (1999) synthesized aromatic polyamides from bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These compounds showed excellent solubility, high glass transition temperatures, and thermal stability, underlining their usefulness in creating durable polymeric materials (Yang, Hsiao, & Yang, 1999).
Medicinal Chemistry and Pharmacological Research
Nociceptin Antagonists
An efficient synthesis method for a nociceptin antagonist intermediate was developed by Jona et al. (2009), showcasing the utility of certain piperidine derivatives in creating compounds of interest for neurological research (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and evaluated a piperazine derivative for its antibacterial and anthelmintic activity. Despite showing moderate activity, this work illustrates the potential of utilizing such compounds in the development of new antimicrobial agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Organic Synthesis
Chemical Modification and Activity
Nie et al. (2020) explored the chemical modification of a TRPV1 antagonist, leading to the development of new analogs with improved pharmacological profiles. This research underscores the importance of structural modification in drug development (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) reported on the synthesis of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. Some derivatives showed significant activity, highlighting the potential for developing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Propiedades
IUPAC Name |
N-tert-butyl-4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-12-10-15(13(2)24-12)16(22)19-11-14-6-8-21(9-7-14)17(23)20-18(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOQAMSLIBDLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)
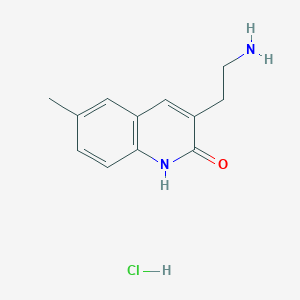

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
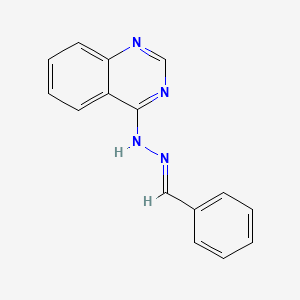
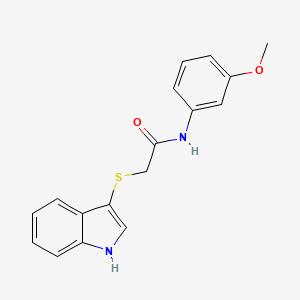
![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)
